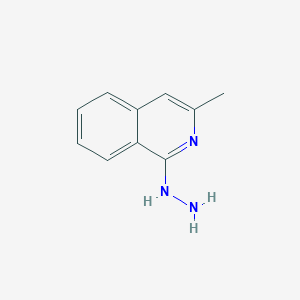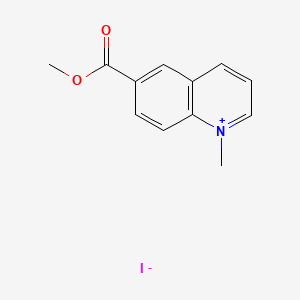
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide is a chemical compound belonging to the quinolinium family. Quinolinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a methoxycarbonyl group at the 6th position and a methyl group at the 1st position, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide typically involves the quaternization of quinoline derivatives. One common method involves the reaction of 6-methoxycarbonyl-1-methylquinoline with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the quaternization process. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinolinium chloride, bromide, or hydroxide salts.
Scientific Research Applications
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of ionic liquids and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide involves its interaction with molecular targets such as enzymes and cellular components. In biological systems, it acts as a fluorescent indicator for chloride ions by undergoing diffusion-limited collisional quenching. The compound’s fluorescence is quenched upon binding with chloride ions, allowing for the detection and imaging of these ions in cells .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-N-ethylquinolinium iodide: Similar in structure but with an ethyl group instead of a methyl group.
N-Methylquinolinium iodide: Lacks the methoxycarbonyl group at the 6th position.
Quinolizinium compounds: Share the quinolinium core but differ in the substituents and their positions.
Uniqueness
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorescence quantum yield and sensitivity to chloride ions make it particularly valuable in biological research and imaging applications .
Properties
CAS No. |
56153-35-6 |
|---|---|
Molecular Formula |
C12H12INO2 |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
methyl 1-methylquinolin-1-ium-6-carboxylate;iodide |
InChI |
InChI=1S/C12H12NO2.HI/c1-13-7-3-4-9-8-10(12(14)15-2)5-6-11(9)13;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI Key |
GKJYPOKQJZYLOB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




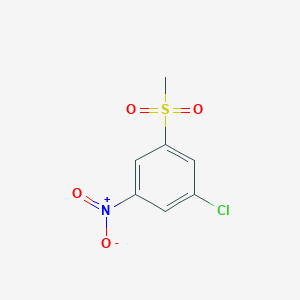
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
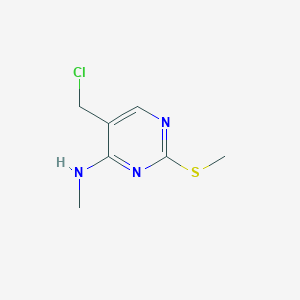
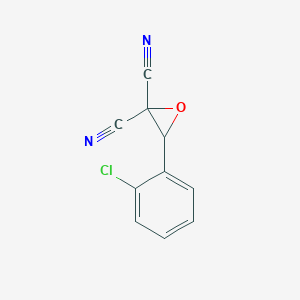

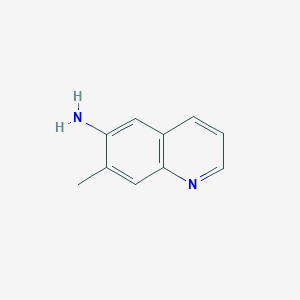
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
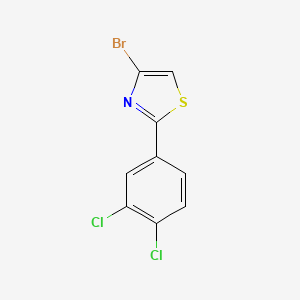

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
